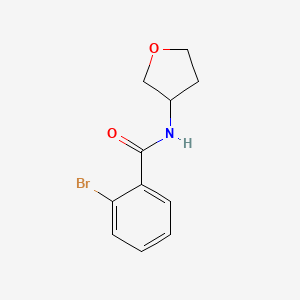

2-Bromo-N-(oxolan-3-yl)benzamide

Description

2-Bromo-N-(oxolan-3-yl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and an oxolane (tetrahydrofuran) ring attached via an amide bond at the nitrogen atom.

Properties

IUPAC Name |

2-bromo-N-(oxolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-4-2-1-3-9(10)11(14)13-8-5-6-15-7-8/h1-4,8H,5-7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHPOOHMPGQLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(oxolan-3-yl)benzamide typically involves the following steps:

Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the second position of the benzene ring.

Amidation Reaction: The brominated benzamide is then reacted with oxolan-3-amine under suitable conditions to form this compound. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(oxolan-3-yl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Bromo-N-(oxolan-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the interactions of brominated benzamides with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolan-3-yl group contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzamide Core

2-Bromo-N-(3-fluorophenyl)benzamide

This analog replaces the oxolane moiety with a 3-fluorophenyl group. However, the absence of the oxolane ring may reduce conformational rigidity, impacting target selectivity .

2-Bromo-N-(5-ethoxyisoquinoline-8-yl)-4,5-dimethoxy-N-methylbenzamide

This compound features a bulkier isoquinoline substituent and additional methoxy groups. The extended aromatic system (isoquinoline) likely improves π-π stacking interactions in biological targets, while methoxy groups enhance lipophilicity. The N-methylation reduces hydrogen-bonding capacity, which may decrease solubility but increase membrane permeability .

Halogenation Patterns and Bioactivity

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide

This compound incorporates both bromine and chlorine atoms, creating a highly halogenated structure. The dual halogens may enhance electrophilic character, facilitating covalent interactions with nucleophilic residues in enzymes. The naphthyl-dione moiety introduces redox activity, which is absent in 2-Bromo-N-(oxolan-3-yl)benzamide .

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)

Though structurally distinct due to its triazole and difluorophenyl groups, PC945 shares the oxolane motif. The triazole ring enables antifungal activity via cytochrome P450 inhibition, while fluorination enhances metabolic stability. This highlights how oxolane-containing benzamides can be optimized for specific therapeutic applications .

Fluorinated and Heterocyclic Derivatives

2-Bromo-N-((R)-3-oxo-2-(2,2,2-trifluoroethyl)isoxazolidin-4-yl)-4-((Z)-1,4,4,4-tetrafluoro-3-(3,4,5-trichlorophenyl)but-1-en-1-yl)benzamide

This fluorinated analog demonstrates the impact of trifluoroethyl and tetrafluoro groups on pharmacokinetics. Fluorine atoms increase lipophilicity and resistance to oxidative metabolism, extending half-life. The isoxazolidinone ring introduces stereochemical complexity, which may improve target specificity compared to the simpler oxolane ring .

Research Implications

The oxolane ring in this compound provides a balance of rigidity and polarity, distinguishing it from bulkier (e.g., isoquinoline) or hyper-halogenated analogs. Fluorinated derivatives like PC945 demonstrate how strategic substitutions can tailor benzamides for specific therapeutic niches, while halogenation patterns influence reactivity and target engagement.

Biological Activity

2-Bromo-N-(oxolan-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 288.15 g/mol. The presence of the bromine atom and the oxolan group contributes to its unique chemical reactivity and biological profile.

The mechanism of action for this compound involves interaction with specific molecular targets, particularly enzymes and receptors. The bromine atom enhances the compound's lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to biological targets. This interaction can modulate various biological processes, including cell signaling pathways involved in cancer progression and microbial resistance.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Properties : The compound has been investigated for its anticancer effects, particularly in inhibiting cell proliferation in cancer cell lines. Studies indicate that it may induce apoptosis in certain cancer types by modulating apoptotic pathways.

Case Studies

- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various benzamide derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells revealed an increase in apoptotic markers when treated with varying concentrations of this compound. The study reported an IC50 value indicating effective cytotoxicity at low concentrations .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | 15 |

| 4-Fluoro-N-(oxolan-3-yl)benzamide | Structure | Antimicrobial | 20 |

| N-(Oxolan-3-yl)-4-methylbenzamide | Structure | Moderate Anticancer | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.